6-{3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1,3-benzothiazole
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Overview
Description
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of the synthesized compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The synthesized compounds were evaluated for anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .Scientific Research Applications
Anti-mycobacterial Chemotypes
One study identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with potential anti-mycobacterial activity. The research involved the design, synthesis, and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides against Mycobacterium tuberculosis. Seventeen compounds exhibited promising anti-mycobacterial potential with MIC values in the low μM range, showcasing a new avenue for tuberculosis treatment research (Pancholia et al., 2016).
Antimicrobial Activity
Another study focused on the synthesis and evaluation of new pyridine derivatives incorporating benzothiazole units for antimicrobial activity. These compounds were tested against various strains of bacteria and fungi, displaying variable and modest activity. This research contributes to the ongoing search for new antimicrobial agents (Patel et al., 2011).
Neuroprotective Agents
Research on symmetrical aryl linked bis-iminothiazolidinones explored their potential as monoamine oxidase inhibitors, offering new possibilities for treating neurodegenerative disorders like Parkinson's disease. The study revealed that most of the compounds exhibited good inhibitory efficacy against monoamine oxidases, with molecular docking studies providing insights into enzyme-inhibitor interactions (Abbas et al., 2017).
Antiproliferative Activity
The synthesis and structural exploration of a novel bioactive heterocycle, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, demonstrated antiproliferative activity, indicating potential uses in cancer research. The compound's structure was characterized using various spectroscopic methods, and its stability was analyzed through Hirshfeld surface analysis (Prasad et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis (mtb) h37ra . The specific target within the Mtb organism is Pantothenate synthetase .
Mode of Action
It’s likely that it interacts with its target, pantothenate synthetase, leading to inhibition of the enzyme’s function . This interaction could potentially disrupt the synthesis of pantothenate, a key component of coenzyme A, which is essential for various metabolic processes in the bacteria.
Biochemical Pathways
The compound’s interaction with Pantothenate synthetase disrupts the synthesis of coenzyme A in the Mtb organism . Coenzyme A is crucial for various biochemical pathways, including the Krebs cycle and fatty acid synthesis. Disruption of these pathways can lead to the death of the bacteria.
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that they have been optimized for good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the growth of Mtb organisms . This is achieved by disrupting the synthesis of coenzyme A, which is essential for the bacteria’s survival and proliferation.
Biochemical Analysis
Biochemical Properties
It is known that compounds with a thiazole ring, such as this one, can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Cellular Effects
Preliminary studies suggest that it may have significant activity against certain types of cancer cells
Molecular Mechanism
It is likely that it interacts with various biomolecules, potentially inhibiting or activating certain enzymes and causing changes in gene expression
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-12-8-13(2)22-19(21-12)25-15-4-3-7-23(10-15)18(24)14-5-6-16-17(9-14)26-11-20-16/h5-6,8-9,11,15H,3-4,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRNSXVBTJKCWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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